molecular formula C11H17N3 B12342958 2-(5-Phenylpyrazolidin-3-yl)ethanamine

2-(5-Phenylpyrazolidin-3-yl)ethanamine

Cat. No.: B12342958
M. Wt: 191.27 g/mol
InChI Key: YJTQSFJJYKGDTH-UHFFFAOYSA-N
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Description

2-(5-Phenylpyrazolidin-3-yl)ethanamine is a synthetic organic compound featuring a pyrazolidine ring (a saturated five-membered ring containing two nitrogen atoms) substituted with a phenyl group at the 5-position and an ethanamine side chain at the 3-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the amine group.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-(5-phenylpyrazolidin-3-yl)ethanamine

InChI

InChI=1S/C11H17N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2

InChI Key

YJTQSFJJYKGDTH-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C2=CC=CC=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylpyrazolidin-3-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound to form the pyrazolidine ring. This intermediate can then be further reacted with ethylamine to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylpyrazolidin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various phenyl-substituted derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Phenylpyrazolidin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between 2-(5-Phenylpyrazolidin-3-yl)ethanamine and its analogs:

Compound Name Core Structure Substituents Key Interactions/Effects References
2-(5-Phenylpyrazolidin-3-yl)ethanamine Pyrazolidine Phenyl (5-position) Undocumented in evidence; inferred hydrogen bonding via amine group.
25I-NBOMe (NBOMe series) Phenethylamine backbone 4-Iodo-2,5-dimethoxyphenyl; methoxybenzyl High serotonin receptor (5-HT2A) agonism; severe neurotoxicity and fatalities reported.
Tryptamine hydrochloride (Compound 1) Indole 5-Methoxy (indole) Anti-plasmodial activity; binds HSP90 via GLU527 and TYR604 hydrogen bonds.
2-(3-Phenyl-oxadiazol-5-yl)-ethylamine HCl 1,2,4-Oxadiazole Phenyl (oxadiazole) Undocumented in evidence; oxadiazole may enhance metabolic stability vs. pyrazolidine.
5-Methoxytryptamine Indole 5-Methoxy (indole) Serotonergic activity; potential hallucinogenic effects.
2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine 1,2,4-Triazole Pyridinyl (triazole) Triazole ring enables diverse hydrogen bonding; pyridinyl may improve solubility.

Functional Implications of Structural Differences

Heterocyclic Core Modifications
  • Pyrazolidine vs. In contrast, indole (as in tryptamine derivatives) is aromatic and planar, enabling π-π stacking with protein residues like HSP90’s hydrophobic pockets .
  • Pyrazolidine vs. 1,2,4-Triazole/Oxadiazole :
    Triazole and oxadiazole rings (e.g., in ) are unsaturated, electron-deficient heterocycles. These rings enhance metabolic stability and may improve bioavailability compared to pyrazolidine, which is more prone to ring-opening reactions due to strain .

Substituent Effects
  • Phenyl vs. Halogenated Aromatic Groups (NBOMe series) :
    The phenyl group in the target compound is less electronegative than halogenated analogs (e.g., 25I-NBOMe’s iodine), which increases 5-HT2A receptor binding affinity but also toxicity .
  • Methoxy vs. Trifluoromethyl Groups : Methoxy groups (e.g., in 5-Methoxytryptamine) enhance lipophilicity and membrane permeability, while trifluoromethyl groups (as in ) improve metabolic resistance and target selectivity.

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